molecular formula C9H13N3O2 B2779845 (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid CAS No. 2490322-91-1

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid

Cat. No.: B2779845
CAS No.: 2490322-91-1
M. Wt: 195.222
InChI Key: YBALDRJAALHWIK-RQJHMYQMSA-N
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Description

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid is a chiral cyclopentane-carboxylic acid derivative featuring a 4-methyl-1,2,4-triazole substituent at the C2 position. Its stereochemistry ((1S,2R)) and heterocyclic aromatic system make it a versatile building block in medicinal chemistry, particularly for targeting enzymes or receptors requiring stereospecific interactions . The compound’s carboxylic acid group enhances solubility and enables salt formation, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions, critical for binding to biological targets .

Properties

IUPAC Name

(1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-12-5-10-11-8(12)6-3-2-4-7(6)9(13)14/h5-7H,2-4H2,1H3,(H,13,14)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBALDRJAALHWIK-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1[C@@H]2CCC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a carboxylic acid and a 4-methyl-1,2,4-triazole moiety. The molecular formula is C8H10N4O2C_8H_{10}N_4O_2, with a molecular weight of approximately 182.19 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds possess significant antimicrobial properties. For instance, studies have shown that similar triazole-based compounds exhibit inhibition against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis pathways.

CompoundTarget OrganismInhibition Zone (mm)Reference
Triazole AE. coli15
Triazole BS. aureus20
Triazole CC. albicans18

Anticancer Properties

Triazole derivatives have also shown promise in cancer therapy. In vitro studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation signals.

Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be around 25 µM, indicating potent anticancer activity.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Mechanism of Action:
The anti-inflammatory effects are hypothesized to occur through the modulation of NF-kB signaling pathways, which play a critical role in the inflammatory response.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Its half-life in plasma is approximately 6 hours, allowing for potential use in therapeutic regimens requiring multiple doses per day.

Toxicology

Toxicological assessments reveal that the compound exhibits low acute toxicity levels with no significant adverse effects noted at therapeutic doses. Long-term studies are necessary to fully understand its safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

rac-(1R,2S)-2-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic Acid
  • Structural Difference : Incorporates a sulfanyl (-SH) group at position 5 of the triazole ring.
  • Impact: The sulfanyl group increases molecular weight (241.31 g/mol vs. 195.2 g/mol for the target compound) and may enhance metal-binding capabilities.
  • Stereochemistry : Racemic mixture (1R,2S vs. 1S,2R), which could reduce target specificity compared to the enantiopure target compound .
rac-(1R,2S)-2-(1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic Acid
  • Structural Difference : Lacks the 4-methyl group on the triazole ring.
  • Impact : Reduced steric hindrance and altered electronic properties may decrease binding affinity to hydrophobic pockets. Molecular weight is lower (181.2 g/mol) .

Core Scaffold Modifications

(1S,2R)-2-(Thiophen-3-yl)cyclopentane-1-carboxylic Acid (ZVH)
  • Structural Difference : Replaces the triazole with a thiophene ring.
  • ~1.5 for the target compound). This compound demonstrated antiviral activity against Zika virus NS3 helicase in crystallographic studies .
1-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic Acid
  • Structural Difference: Triazole is at C3 of the cyclopentane, with an ethylamino group at C1.
  • Positional isomerism may shift binding site interactions .

Functional Group Additions

(1R,3S)-3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic Acid
  • Structural Difference : Contains methoxycarbonyl and three methyl groups.
  • Impact : Increased hydrophobicity (logP ~3.0) and steric bulk may limit bioavailability. The methoxycarbonyl group serves as a prodrug moiety, enhancing cell membrane permeability .
Example 85 (EP 3 870 578 B1)
  • Structural Difference: A complex derivative with a difluoromethyl-triazole-pyrrolidinone substituent.
  • Impact : The extended structure (MW 577.3 g/mol) targets proteases, with the difluoromethyl group improving metabolic stability. The target compound’s simpler structure may favor synthetic accessibility and lower toxicity .

Pharmacological and Physicochemical Comparisons

Table 1. Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) logP* Key Functional Groups Biological Activity
(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid 195.2 ~1.5 4-Methyl-triazole, carboxylic acid Protease inhibition (hypothesized)
rac-(1R,2S)-2-(4-Methyl-5-sulfanyl-triazol-3-yl)cyclopentane-1-carboxylic acid 241.3 ~2.0 Sulfanyl, methyl-triazole Metal-binding (potential)
ZVH [(1S,2R)-2-(thiophen-3-yl)cyclopentane-1-carboxylic acid] 212.3 ~2.1 Thiophene, carboxylic acid Antiviral (Zika NS3 helicase)
1-(Ethylamino)-3-(1H-triazol-1-yl)cyclopentane-1-carboxylic acid 224.3 ~0.8 Ethylamino, triazole Undisclosed (intermediate)

*Predicted using XLogP3 or analogous methods.

Q & A

Q. What are the key considerations for synthesizing (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid with high stereochemical purity?

Stereochemical control is critical. Methods include:

  • Asymmetric cycloaddition : Utilize chiral catalysts (e.g., chiral Lewis acids) to induce the desired (1S,2R) configuration during cyclopentane ring formation .
  • Chiral resolution : Separate enantiomers via preparative HPLC using chiral stationary phases (e.g., cellulose- or amylose-based columns) after synthesis .
  • Intermediate functionalization : Introduce the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) after establishing the cyclopentane core .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

Combine analytical techniques:

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for similar cyclopentane derivatives in crystallographic studies) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to verify spatial arrangement of substituents .
  • Chiral HPLC/MS : Validate enantiomeric purity (>98% ee) by comparing retention times with racemic standards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates or vapors .
  • Spill management : Absorb leaks with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
  • Solubility optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug strategies to enhance bioavailability .
  • Target engagement assays : Validate receptor binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm mechanism .

Q. What strategies improve yield in stereoselective synthesis when scaling up from milligram to gram quantities?

  • Catalyst optimization : Screen chiral ligands (e.g., BINAP derivatives) to enhance turnover frequency and reduce catalyst loading .
  • Flow chemistry : Implement continuous flow reactors to maintain precise temperature/pH control during cyclopentane ring closure .
  • Purification techniques : Use flash chromatography with gradient elution (e.g., hexane/EtOAc to MeOH/water) to isolate the product efficiently .

Q. How do computational methods aid in predicting the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding poses with enzymes (e.g., triazole-targeting kinases) using AutoDock Vina or Schrödinger Suite .
  • QM/MM simulations : Analyze transition states of catalytic reactions involving the carboxylic acid moiety .
  • ADMET prediction : Use tools like SwissADME to forecast absorption and toxicity profiles .

Q. What experimental approaches resolve discrepancies in spectroscopic data during structural elucidation?

  • Isotopic labeling : Synthesize 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled analogs to trace signal origins in NMR spectra .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., <2 ppm error) to rule out impurities .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., cyclopentane-carboxylic acid derivatives) from PubChem or NIST databases .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersReference
X-ray CrystallographyResolution <1.0 Å, R-factor <0.05
Chiral HPLCColumn: Chiralpak IG-3; Mobile phase: Hexane/IPA (90:10)
1H^1\text{H}-NMR3J1,2=8.2 Hz^3J_{1,2} = 8.2\ \text{Hz} (trans-configuration)

Q. Table 2. Optimization of Stereoselective Synthesis

ParameterOptimal ConditionImpact on Yield
Catalyst loading5 mol% (R)-BINAP-PdCl2_285% yield, 95% ee
Reaction temperature−20°C (cyclopentane ring closure)Minimizes racemization
Solvent systemTHF/H2_2O (4:1)Enhances solubility

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